molecular formula C14H26O3 B14370469 Ethyl 2-(1-butoxyethylidene)hexanoate CAS No. 92238-43-2

Ethyl 2-(1-butoxyethylidene)hexanoate

Cat. No.: B14370469
CAS No.: 92238-43-2
M. Wt: 242.35 g/mol
InChI Key: RLLMWZVAEUQSRG-UHFFFAOYSA-N
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Description

Ethyl 2-(1-butoxyethylidene)hexanoate is an organic compound with the molecular formula C14H26O3. It is an ester, characterized by the presence of an ester functional group, which is a carbonyl group (C=O) bonded to an oxygen atom that is also bonded to another carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-butoxyethylidene)hexanoate typically involves the esterification reaction between an alcohol and a carboxylic acid or its derivatives. One common method is the reaction of 2-ethylhexanoic acid with 1-butoxyethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-butoxyethylidene)hexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Reducing agents such as LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as KMnO4 or CrO3 in aqueous or organic solvents.

Major Products Formed

    Hydrolysis: 2-ethylhexanoic acid and 1-butoxyethanol.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 2-(1-butoxyethylidene)hexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(1-butoxyethylidene)hexanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components, leading to specific biological outcomes.

Comparison with Similar Compounds

Ethyl 2-(1-butoxyethylidene)hexanoate can be compared with other esters, such as ethyl acetate, methyl butyrate, and ethyl propionate. While these compounds share similar structural features, they differ in their specific functional groups and chain lengths, leading to variations in their chemical and physical properties. This compound is unique due to its specific ester linkage and the presence of a butoxyethylidene group, which imparts distinct reactivity and applications.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate
  • Isopropyl butyrate
  • Ethyl benzoate

Properties

CAS No.

92238-43-2

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

ethyl 2-(1-butoxyethylidene)hexanoate

InChI

InChI=1S/C14H26O3/c1-5-8-10-13(14(15)16-7-3)12(4)17-11-9-6-2/h5-11H2,1-4H3

InChI Key

RLLMWZVAEUQSRG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C(C)OCCCC)C(=O)OCC

Origin of Product

United States

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